molecular formula C42H81NO3 B014512 (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide CAS No. 54164-50-0

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Katalognummer: B014512
CAS-Nummer: 54164-50-0
Molekulargewicht: 648.1 g/mol
InChI-Schlüssel: VJSBNBBOSZJDKB-KPEYJIHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is a ceramide belonging to the sphingolipid family, characterized by a 24-carbon acyl chain (tetracos-15-enamide) with a Z-configured double bond at position 15 and a sphingoid base derived from octadec-4-en-2-yl with defined stereochemistry (E-4-ene, 2S,3R). This compound is a key intermediate in sphingolipid metabolism, playing roles in membrane structure, cell signaling, and interactions with gut microbiota . It has been identified in biological systems such as avian serum, where it is enriched in female chickens and linked to egg yolk formation via sphingomyelin metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This enzymatic reaction produces ceramide, which can then be isolated and purified. The synthetic route can be summarized as follows:

    Hydrolysis of Sphingomyelin: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide.

    Isolation and Purification: The resulting ceramide is isolated and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of C24:1-Ceramide involves large-scale enzymatic hydrolysis of sphingomyelin, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

C24:1-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Ceramide-1-Phosphate: Formed through oxidation.

    Dihydroceramides: Formed through reduction.

    Glycosphingolipids and Sphingomyelins: Formed through substitution.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural Features of Comparable Ceramides
Compound Name Acyl Chain Length Double Bond Positions (Acyl/Sphingoid) Stereochemistry Functional Groups Biological Source/Function References
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide C24 15Z (acyl), 4E (sphingoid) 2S,3R (sphingoid) Hydroxyl, amide Chicken serum, sphingomyelin metabolism
N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide C16 None (acyl), 4E (sphingoid) 2S,3R (sphingoid) Hydroxyl, amide Model ceramide for membrane studies
N-([2S,3R,4E,11Z]-1,3-dihydroxyoctadeca-4,11-dien-2-yl)palmitamide C16 None (acyl), 4E,11Z (sphingoid) 2S,3R (sphingoid) Hydroxyl, amide Synthetic; mitochondrial studies
N-[(2S,3R,4E)-1-(β-D-glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]tetracosenamide C24 15Z (acyl), 4E (sphingoid) 2S,3R (sphingoid), glycosylated Hydroxyl, amide, glycosyl moiety Synthetic; structural analog
N-[(2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide (C22) C22 None (acyl), 4E (sphingoid) 2S,3R (sphingoid) Hydroxyl, amide Marine sponge (Stelodoryx procera)

Key Structural Differences :

  • Acyl Chain Length : The C24 chain in the target compound confers higher hydrophobicity compared to shorter-chain analogs (e.g., C16 or C22), influencing membrane integration and enzymatic processing .
  • Double Bonds : The Z-15 double bond in the acyl chain distinguishes it from saturated analogs (e.g., hexadecanamide) and compounds with sphingoid-base unsaturation (e.g., 4E,11Z diene in mitochondrial ceramides) .
  • Glycosylation: Unlike glycosylated derivatives (e.g., β-D-glucopyranosyloxy-containing analogs), the target compound lacks sugar moieties, impacting its solubility and receptor interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound C16 Ceramide (d18:1/16:0) Glycosylated Analog
Melting Point Not reported ~95–100°C (synthetic) Higher due to glycosylation
Solubility Low in water, soluble in DMSO Similar Reduced aqueous solubility
HPLC Retention Time Longer (C24 chain) Shorter Longest (polar glycosyl group)
Enzymatic Hydrolysis Slower (long chain) Faster Resistant (glycosylation)

Biologische Aktivität

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex organic molecule with significant potential in biological research and therapeutic applications. Its unique structural features, including multiple hydroxyl and amide functional groups, suggest a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C36H69NO3
  • Molecular Weight : 581.8 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Lipid Metabolism : The compound acts as a probe for studying lipid metabolism due to its structural similarity to naturally occurring lipids.
  • Enzyme Modulation : It selectively binds to enzymes involved in lipid metabolism and signaling pathways, potentially influencing their activity and modulating various biochemical pathways.
  • Antioxidant Activity : The presence of hydroxyl groups endows the compound with antioxidant properties, allowing it to neutralize free radicals and reduce oxidative stress in cells.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory responses, indicating that this compound may possess anti-inflammatory properties.
  • Neuroprotective Potential : Research suggests that compounds with similar structures can influence neuronal health and function, indicating potential neuroprotective effects.

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds with similar structures, the following table summarizes key differences:

Compound NameStructural FeaturesUnique Properties
Oleic AcidMonounsaturated fatty acidWidely used in food and cosmetics
Palmitoleic AcidMonounsaturated fatty acidAnti-inflammatory properties
Stearidonic AcidPolyunsaturated fatty acidPotential cardiovascular benefits
This compound Long-chain fatty acid with multiple hydroxyl groupsAntioxidant and anti-inflammatory effects; potential neuroprotective activity

Case Studies and Research Findings

Recent studies have utilized computer-aided prediction models to assess the biological activity spectra of this compound. These studies indicate:

  • Antioxidant Properties : Experimental data support the compound's ability to scavenge free radicals effectively.
  • Inflammatory Response Modulation : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in cultured macrophages.
  • Neuroprotective Effects : Animal model studies suggest that administration of this compound can improve outcomes in neurodegenerative disease models by reducing neuronal apoptosis.

Q & A

Q. Basic: How can researchers confirm the stereochemical configuration of (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide during synthesis?

Methodological Answer:
The stereochemical configuration of this compound, including its seven defined stereocenters and double-bond geometries (4E and 15Z), requires a combination of chiral synthesis protocols and advanced spectroscopic validation.

  • Chiral Synthesis: Use enantioselective catalysts or enzymatic methods to ensure the correct (2S,3R) configuration in the octadecenyl backbone and the (E) geometry at the C4 double bond .
  • Validation Techniques:
    • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangements of stereocenters and double-bond geometries.
    • X-ray Crystallography: Resolve ambiguities in stereochemistry by obtaining single-crystal structures .
    • Mass Spectrometry (MS): Coupled with fragmentation patterns to verify molecular integrity .

Q. Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:
Purity and structural validation require multi-modal analytical workflows:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 210 nm for amide bonds) to assess purity (>95%) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm functional groups (e.g., hydroxyl, amide) via characteristic absorption bands (e.g., 3300 cm1^{-1} for -OH, 1650 cm1^{-1} for amide C=O) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C42_{42}H81_{81}NO3_3) with <2 ppm mass error .

Q. Advanced: How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions?

Methodological Answer:
Adopt a factorial design to isolate degradation pathways:

  • Variables: Test pH (3–9), temperature (4–50°C), and light exposure (UV vs. dark) .
  • Analytical Endpoints:
    • LC-MS/MS: Quantify degradation products (e.g., hydrolyzed amide bonds or oxidized double bonds) .
    • Accelerated Stability Testing: Use Arrhenius modeling to predict shelf-life under standard conditions .
  • Statistical Analysis: Apply ANOVA to identify significant factors (e.g., pH × temperature interactions) and optimize storage conditions .

Q. Advanced: What experimental design considerations are critical when investigating the environmental fate of this compound in aquatic systems?

Methodological Answer:
Follow the INCHEMBIOL framework for environmental fate studies :

  • Phase 1 (Laboratory):
    • Hydrolysis Studies: Simulate freshwater (pH 7) and marine (pH 8.2) conditions with salinity controls.
    • Photolysis: Exclude/use UV light (254 nm) to assess sunlight-driven degradation.
  • Phase 2 (Field):
    • Sediment-Water Partitioning: Measure log KdK_{d} values using equilibrium dialysis .
    • Biotic Transformations: Incubate with microbial consortia (e.g., from river sediment) to track biodegradation via 14^{14}C-labeled compound .
  • Data Integration: Use fugacity models (e.g., EQC) to predict multi-compartment distribution .

Q. Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar ceramide analogs?

Methodological Answer:
Address contradictions through mechanistic and comparative studies:

  • Target Validation: Use CRISPR/Cas9 to knockout putative targets (e.g., sphingomyelinase) and confirm activity loss .
  • Comparative Assays: Test analogs (e.g., PBS 57 derivatives) under identical conditions (e.g., cell lines, serum-free media) to isolate structure-activity relationships .
  • Data Normalization: Account for batch-to-batch variability in lipid solubility by standardizing solvent systems (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis: Apply weighted Z-scores to harmonize data from heterogeneous studies (e.g., IC50_{50} values across assays) .

Q. Basic: What synthetic strategies are recommended for introducing the tetracos-15-enamide moiety while preserving stereochemical fidelity?

Methodological Answer:

  • Stepwise Coupling:
    • Synthesize the (E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl amine via Sharpless epoxidation followed by regioselective ring-opening .
    • Activate tetracos-15-enoic acid as an N-hydroxysuccinimide (NHS) ester for amide bond formation under mild conditions (pH 7.4, 4°C) .
  • Stereochemical Preservation:
    • Use inert atmospheres (N2_2) to prevent oxidation of double bonds.
    • Monitor reaction progress with TLC (silica gel, CHCl3_3:MeOH 9:1) to minimize side reactions .

Q. Advanced: How can computational methods enhance the study of this compound’s interaction with lipid membranes?

Methodological Answer:
Combine molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:

  • MD Simulations:
    • Use GROMACS with the CHARMM36 force field to simulate membrane insertion energetics .
    • Analyze hydrogen bonding (e.g., hydroxyl groups with phospholipid headgroups) and lateral diffusion coefficients .
  • QSAR: Train models on ceramide analogs to predict membrane permeability (log P) and critical micelle concentration (CMC) .
  • Validation: Compare computational results with experimental data from Langmuir trough measurements .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct synthesis/purification in fume hoods due to potential inhalation risks of organic solvents (e.g., chloroform) .
  • Waste Disposal: Neutralize amide-containing waste with 1M NaOH before incineration .

Eigenschaften

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSBNBBOSZJDKB-KPEYJIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415272
Record name C24:1 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54164-50-0
Record name C24:1 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.